3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with benzenesulfonyl and chlorinated substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine.
N-Alkylation: The final step involves the N-alkylation of the quinoline nitrogen with 4-methylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or DNA. The benzenesulfonyl group can form strong interactions with protein active sites, while the quinoline core can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine
- 3-(benzenesulfonyl)-6-bromo-N-[(4-methylphenyl)methyl]quinolin-4-amine
Uniqueness
The unique combination of the benzenesulfonyl group, chlorine atom, and quinoline core in 3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine imparts distinct chemical and biological properties. Compared to its fluorinated or brominated analogs, the chlorinated compound may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-16-7-9-17(10-8-16)14-26-23-20-13-18(24)11-12-21(20)25-15-22(23)29(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOFBANCACZHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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